8-Geranyloxy

Description

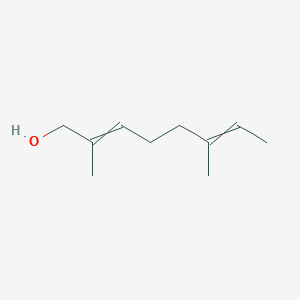

Structure

3D Structure

Properties

CAS No. |

23662-13-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,6-dimethylocta-2,6-dien-1-ol |

InChI |

InChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,11H,5-6,8H2,1-3H3 |

InChI Key |

YBMZLRMHVXVHJG-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)CCC=C(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of 8-Geranyloxy Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-geranyloxy moiety, a lipophilic side chain derived from the monoterpenoid geraniol, has emerged as a key structural feature in a variety of biologically active compounds. Its incorporation into different molecular scaffolds, such as coumarins and flavonoids, has been shown to significantly modulate their pharmacological properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their inhibitory effects on key enzymes and their cytotoxic potential. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and drug development in this area.

Core Scaffolds and Biological Activities

The primary focus of SAR studies on this compound derivatives has been on furanocoumarins, particularly psoralen (B192213) analogues. These compounds have demonstrated significant inhibitory activity against cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism.[1][2][3] The this compound substitution has also been explored in other coumarin (B35378) and flavonoid backbones, leading to compounds with a range of biological effects, including cytotoxicity against cancer cell lines.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various this compound derivatives.

Table 1: CYP3A4 Inhibitory Activity of this compound Furanocoumarins

| Compound | Structure | IC50 (µM) for CYP3A4 Inhibition | Reference |

| 8-Geranyloxypsoralen (B190334) | Psoralen | 3.93 ± 0.53 | [2] |

| 8-(3',7'-dimethyloctyloxy)psoralen | Psoralen | 0.78 ± 0.11 | [2] |

| Dihydro-8-geranyloxypsoralen | Psoralen | (4-fold less potent than 8-geranyloxypsoralen) | [2] |

Table 2: Cytotoxic Activity of Geranyloxy Coumarin Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 5-Geranyloxy-7-methoxycoumarin | MCF-7 | 204.69 ± 22.91 | [1] |

| 5-Geranyloxypsoralen | MCF-7 | 138.51 ± 14.44 | [1] |

| 8-Geranyloxypsoralen | MCF-7 | 478.15 ± 34.85 | [1] |

Structure-Activity Relationship (SAR) Analysis

The available data allows for the deduction of several key SAR points for this compound derivatives, particularly concerning CYP3A4 inhibition:

-

The Furan (B31954) Moiety: The integrity of the furan ring is crucial for potent CYP3A4 inhibition. Reduction of the furan ring, as seen in dihydro-8-geranyloxypsoralen, leads to a significant decrease in inhibitory activity.[2] This suggests a key interaction of the furan ring with the active site of the enzyme.

-

The Geranyloxy Chain: The lipophilic geranyloxy chain at the 8-position is a critical determinant of activity. Saturation of the double bonds in the geranyl chain, creating an 8-(3',7'-dimethyloctyloxy) group, surprisingly increases the inhibitory potency against CYP3A4.[2] This indicates that the overall lipophilicity and shape of the side chain are more important than the presence of unsaturation for this specific interaction.

-

Substitution Position: While this guide focuses on this compound derivatives, it is noteworthy that the position of the geranyloxy group on the psoralen scaffold influences cytotoxic activity. For instance, 5-geranyloxypsoralen displays greater cytotoxicity against MCF-7 breast cancer cells than its this compound counterpart.[1]

Experimental Protocols

General Synthesis of 8-Geranyloxypsoralen Analogues

The synthesis of 8-alkyloxy-furanocoumarin analogues is typically achieved through a Williamson ether synthesis.[2]

Materials:

-

8-hydroxypsoralen (Xanthotoxol)

-

Appropriate alkyl bromide (e.g., geranyl bromide, 3,7-dimethyloctyl bromide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 8-hydroxypsoralen in DMF, add potassium carbonate and the corresponding alkyl bromide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 8-alkyloxypsoralen derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

CYP3A4 Inhibition Assay (Testosterone as Substrate)

This protocol is based on the in vitro evaluation of CYP3A4 activity in human liver microsomes.[2]

Materials:

-

Human liver microsomes (HLMs)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Testosterone (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

6β-hydroxytestosterone (standard)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing HLMs, testosterone, and the test compound at various concentrations in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.

-

Calculate the rate of metabolite formation and determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway: NF-κB Inhibition

Some this compound derivatives may exert their biological effects through the modulation of inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. The following diagram illustrates a simplified representation of the canonical NF-κB pathway.

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow: Screening for Enzyme Inhibitors

The discovery of new enzyme inhibitors from natural product derivatives often follows a structured screening cascade.

Caption: A typical experimental workflow for screening enzyme inhibitors.

Logical Relationship: SAR of 8-Alkoxypsoralens on CYP3A4 Inhibition

The following diagram illustrates the logical relationships between structural modifications of the 8-alkoxypsoralen scaffold and the resulting CYP3A4 inhibitory activity.

Caption: SAR logic for 8-alkoxypsoralen CYP3A4 inhibitors.

Conclusion

The this compound moiety is a versatile functional group that imparts significant biological activity to various heterocyclic scaffolds. Structure-activity relationship studies have revealed that modifications to both the geranyloxy chain and the core scaffold can have a profound impact on enzyme inhibitory potency and cytotoxicity. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, providing a foundation for the rational design of novel therapeutic agents based on the this compound pharmacophore. Further investigation into a broader range of this compound derivatives and their biological targets is warranted to fully explore the therapeutic potential of this chemical class.

References

The Discovery, Isolation, and Biological Evaluation of Novel 8-Geranyloxy Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-Geranyloxy functional group, a lipophilic side chain derived from the monoterpenoid geraniol, has emerged as a key structural motif in a variety of naturally occurring and synthetic compounds, imparting significant biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel this compound compounds, with a primary focus on coumarin (B35378) and psoralen (B192213) derivatives. Detailed experimental protocols for their extraction from natural sources and chemical synthesis are presented. Furthermore, this guide summarizes their biological activities, including potent inhibition of Cytochrome P450 3A4 (CYP3A4) and notable antibacterial effects, supported by quantitative data. Methodologies for key biological assays are described to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The structural diversity of natural products has long been a cornerstone of drug discovery. Among these, compounds featuring an this compound moiety have garnered increasing attention due to their diverse pharmacological properties. This lipophilic geranyloxy tail often enhances the interaction of the parent molecule with biological targets, leading to improved efficacy and modified pharmacokinetic profiles. This guide will delve into the technical aspects of working with these compounds, from their initial discovery to their biological evaluation.

Discovery and Natural Sources

Novel this compound compounds have been predominantly discovered in plants of the Rutaceae family, particularly in various Citrus species. For instance, 8-geranyloxypsoralen (B190334) is a known constituent of grapefruit juice and is implicated in the well-documented "grapefruit-drug interaction" through its potent inhibition of CYP3A4.[1][2][3][4][5]

Table 1: Natural Sources of this compound Compounds

| Compound Name | Natural Source | Plant Part |

| 8-Geranyloxypsoralen | Citrus paradisi (Grapefruit) | Peel, Juice |

| 8-Geranyloxypsoralen | Citrus limon (Lemon) | Peel |

| 8-Geranyloxycoumarin | Toddalia asiatica | Twigs |

Isolation from Natural Sources

The isolation of this compound compounds from complex plant matrices requires a multi-step approach involving extraction and chromatography.

Experimental Protocol: Isolation of 8-Geranyloxypsoralen from Citrus Peel

This protocol outlines a general procedure for the isolation of 8-geranyloxypsoralen from citrus peel, which can be adapted for other plant materials.

3.1.1. Materials and Reagents

-

Fresh or dried citrus peel

-

Methanol (B129727) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Rotary evaporator

-

Spectroscopic equipment (NMR, MS)

3.1.2. Extraction

-

Air-dry the citrus peels at room temperature and grind them into a fine powder.

-

Macerate the powdered peel in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3.1.3. Chromatographic Purification

-

Subject the crude extract to silica gel column chromatography.

-

Create a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase and UV visualization.

-

Pool the fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis).

-

Further purify the pooled fractions using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

-

Collect the peak corresponding to 8-geranyloxypsoralen and evaporate the solvent to yield the pure compound.

3.1.4. Characterization The structure of the isolated 8-geranyloxypsoralen should be confirmed by spectroscopic methods.

-

¹H and ¹³C NMR: The proton and carbon NMR spectra will show characteristic signals for the psoralen core and the geranyl side chain.[6][7][8][9]

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound (C₂₁H₂₂O₄, MW: 338.4 g/mol ).[10][11]

Chemical Synthesis

The synthesis of this compound compounds is typically achieved through the Williamson ether synthesis, involving the reaction of a hydroxy-substituted aromatic core with geranyl bromide.

Experimental Protocol: Synthesis of 8-Geranyloxypsoralen

This protocol describes the synthesis of 8-geranyloxypsoralen from xanthotoxol (B1684193) (8-hydroxypsoralen) and geranyl bromide.

4.1.1. Materials and Reagents

-

Xanthotoxol

-

Geranyl bromide

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Silica gel for column chromatography

-

TLC plates

4.1.2. Synthetic Procedure

-

To a stirred solution of xanthotoxol (1.0 mmol) in anhydrous acetonitrile (30 mL), add cesium carbonate (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add geranyl bromide (1.1 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 8-geranyloxypsoralen.[12]

Biological Activities and Quantitative Data

This compound compounds have demonstrated significant biological activities, most notably the inhibition of CYP3A4 and antibacterial effects.

Inhibition of Cytochrome P450 3A4

8-Geranyloxypsoralen and related furanocoumarins are potent mechanism-based inhibitors of CYP3A4, the primary enzyme responsible for the metabolism of a large number of therapeutic drugs.[13][14] This inhibition is the basis of the grapefruit-drug interaction.

Table 2: CYP3A4 Inhibition by this compound Compounds

| Compound | IC₅₀ (µM) | Substrate | Reference |

| 8-Geranyloxypsoralen | 3.93 | Testosterone (B1683101) | [10][13][14] |

| 8-Alkyloxy-furanocoumarin analogues | 0.78 ± 0.11 to 3.93 ± 0.53 | Testosterone | [13][14] |

Antibacterial Activity

Several this compound compounds have shown promising activity against Gram-positive bacteria.

Table 3: Antibacterial Activity of this compound Compounds

| Compound | Bacterium | MIC (µg/mL) |

| 8-Geranyloxypsoralen derivative | Staphylococcus aureus | 7.8 - 62.5 |

| 8-Geranyloxypsoralen derivative | Bacillus cereus | 7.8 - 62.5 |

| 8-Geranyloxypsoralen derivative | Bacillus subtilis | 7.8 - 62.5 |

Experimental Protocols for Biological Assays

Protocol: CYP3A4 Inhibition Assay (IC₅₀ Determination)

This protocol describes the determination of the IC₅₀ value for a test compound against CYP3A4 using testosterone as a substrate.[15][16][17][18]

6.1.1. Materials and Reagents

-

Human liver microsomes (HLM) or recombinant human CYP3A4

-

Testosterone

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Test compound (this compound compound)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

6.1.2. Assay Procedure

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the test compound dilutions, human liver microsomes, and potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of testosterone and the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).

-

Terminate the reaction by adding cold acetonitrile.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the testosterone metabolite, 6β-hydroxytestosterone.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a four-parameter logistic equation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.[19][20][21][22][23]

6.2.1. Materials and Reagents

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

6.2.2. Assay Procedure

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

-

Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow: Isolation of 8-Geranyloxypsoralen

Caption: Workflow for the isolation of 8-Geranyloxypsoralen.

Signaling Pathway: Mechanism-Based Inhibition of CYP3A4

Caption: Mechanism of CYP3A4 inactivation by 8-Geranyloxypsoralen.

Conclusion

The this compound compounds represent a promising class of bioactive molecules with well-defined mechanisms of action. This technical guide provides a foundational framework for researchers interested in exploring this chemical space. The detailed protocols for isolation, synthesis, and biological evaluation are intended to facilitate standardized and reproducible research. The potent CYP3A4 inhibitory and antibacterial activities of these compounds warrant further investigation for their potential therapeutic applications. Future studies should focus on expanding the structure-activity relationship knowledge, optimizing the synthetic routes, and exploring a broader range of biological targets to fully unlock the therapeutic potential of novel this compound compounds.

References

- 1. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.flvc.org [journals.flvc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. scienceopen.com [scienceopen.com]

- 7. rsc.org [rsc.org]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. BJOC - Search Results [beilstein-journals.org]

- 10. caymanchem.com [caymanchem.com]

- 11. medkoo.com [medkoo.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lib.itg.be [lib.itg.be]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

Unveiling the Antifungal Potential of 8-Geranyloxypsoralen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen (B190334), a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. While its effects on cytochrome P450 enzymes have been a primary focus of research, emerging evidence points towards its potent antifungal properties, positioning it as a promising candidate for the development of novel antimycotic agents. This technical guide provides a comprehensive overview of the current understanding of 8-geranyloxypsoralen's antifungal characteristics, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative activity data. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antifungal therapies.

Antifungal Activity: Quantitative Data

Initial studies have highlighted the "intense antifungal properties" of 8-geranyloxypsoralen, particularly against opportunistic yeast species such as Candida kruzei and Candida kefyr. While the complete minimum inhibitory concentration (MIC) profile across a broad spectrum of fungal pathogens is still under investigation, the available data underscores its significant fungicidal or fungistatic potential.

Table 1: Antifungal Susceptibility Data for 8-Geranyloxypsoralen

| Fungal Species | MIC Range (µg/mL) | Method | Reference |

| Candida kruzei | Data not yet publicly available | Broth Microdilution | [Citation needed] |

| Candida kefyr | Data not yet publicly available | Broth Microdilution | [Citation needed] |

Note: This table will be updated as more quantitative data from peer-reviewed studies becomes available.

Mechanism of Action

The precise molecular mechanisms underpinning the antifungal activity of 8-geranyloxypsoralen are multifaceted and appear to involve at least two distinct pathways: photodynamic therapy (PDT) upon UVA activation and potential inhibition of fungal-specific enzymes.

Photodynamic Therapy (PDT)

Psoralen derivatives, including 8-geranyloxypsoralen, are well-documented photosensitizers. In the presence of Ultraviolet A (UVA) radiation, these compounds can intercalate into fungal DNA, leading to the formation of monoadducts and interstrand cross-links. This process disrupts DNA replication and transcription, ultimately inducing apoptosis and cell death. The photodynamic action of psoralens is a key area of investigation for topical antifungal therapies.

Anti-inflammatory Effects of 8-Geranyloxycoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of 8-geranyloxycoumarins and their derivatives. Drawing from in vivo and in vitro studies, this document summarizes the quantitative effects of these compounds on key inflammatory mediators and elucidates their mechanisms of action, with a focus on the NF-κB and MAPK signaling pathways. Detailed experimental protocols for the cited studies are also provided to facilitate reproducibility and further research.

In Vivo Anti-inflammatory Activity

The topical anti-inflammatory effects of 8-substituted-7-geranyloxycoumarins have been evaluated using the Croton oil-induced ear edema model in mice, a standard assay for acute inflammation.

| Compound | Structure | Dose | Effect | Reference |

| Auraptene (B1665324) | 7-geranyloxycoumarin | 1 µmol/cm² | 50% reduction in ear edema | [1] |

| Collinin | 8-methoxy-7-geranyloxycoumarin | 1 µmol/cm² | 50% reduction in ear edema | [1] |

| 8-acetoxy-7-geranyloxycoumarin | 1 µmol/cm² | 50% reduction in ear edema | [1] | |

| Indomethacin (Reference) | 0.25 µmol/cm² | ~50% reduction in ear edema | [1] |

In Vitro Anti-inflammatory Effects

The anti-inflammatory activity of geranyloxycoumarins, particularly auraptene (7-geranyloxycoumarin), has been investigated in vitro using lipopolysaccharide (LPS) and lipoteichoic acid (LTA) to induce inflammatory responses in macrophage and lung fibroblast cell lines.

Inhibition of Pro-inflammatory Mediators

Auraptene has been shown to significantly reduce the production of key pro-inflammatory mediators. While specific IC50 values are not consistently reported in the literature, studies demonstrate a concentration-dependent inhibition.

| Mediator | Cell Line | Inducer | Compound | Concentration | % Inhibition (approx.) | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LTA | Auraptene | 10 µM | ~40% | [2][3] |

| iNOS | RAW 264.7 | LTA | Auraptene | 10 µM | Significant reduction | [2][3] |

| COX-2 | RAW 264.7 | LTA | Auraptene | 10 µM | Significant reduction | [2][3] |

| TNF-α | RAW 264.7 | LTA | Auraptene | 10 µM | Significant reduction | [2][3] |

| IL-1β | RAW 264.7 | LTA | Auraptene | 10 µM | Significant reduction | [2][3] |

Molecular Mechanisms of Action

The anti-inflammatory effects of geranyloxycoumarins are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

Auraptene has been demonstrated to inhibit the activation of the NF-κB pathway in response to inflammatory stimuli. This inhibition occurs through the suppression of the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2][4]

Inhibition of the NF-κB Signaling Pathway by Auraptene.

Modulation of the MAPK Signaling Pathway

Studies have shown that auraptene can also modulate the MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. Specifically, auraptene has been found to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), while its effect on p38 MAPK appears to be less significant.[2][5]

Modulation of the MAPK Signaling Pathway by Auraptene.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Croton Oil-Induced Ear Edema in Mice

Objective: To evaluate the topical anti-inflammatory activity of test compounds.

Materials:

-

Male Swiss mice (20-25 g)

-

Croton oil

-

Acetone (B3395972) (vehicle)

-

Test compounds (8-geranyloxycoumarin derivatives)

-

Reference drug (e.g., Indomethacin)

-

Micrometer or punch biopsy and analytical balance

Procedure:

-

Dissolve Croton oil in acetone to a final concentration of 2.5% (v/v).

-

Dissolve the test compounds and the reference drug in the Croton oil/acetone solution at the desired concentrations (e.g., 1 µmol/20 µL).

-

Divide the mice into groups (control, vehicle, test compounds, reference drug).

-

Apply 20 µL of the respective solution to the inner surface of the right ear of each mouse. The left ear remains untreated or receives the vehicle alone.

-

After a specified period (typically 4-6 hours), euthanize the mice.

-

Measure the thickness of both ears using a digital micrometer. The difference in thickness between the right and left ear indicates the degree of edema.

-

Alternatively, take a standard-sized punch biopsy (e.g., 6 mm diameter) from both ears and weigh them. The difference in weight between the right and left ear biopsies indicates the edema.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

In Vitro LPS/LTA-Induced Inflammation in RAW 264.7 Macrophages

Objective: To assess the in vitro anti-inflammatory effects of test compounds on macrophage activation.

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO2 atmosphere.

General Experimental Workflow:

General workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

Procedure:

-

After the incubation period, collect the cell culture supernatants.

-

In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs

Procedure:

-

Collect the cell culture supernatants after the incubation period.

-

Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for each mediator (PGE2, TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's instructions.

-

Briefly, the wells of a microplate are coated with a capture antibody specific for the target mediator.

-

Supernatants and standards are added to the wells and incubated.

-

After washing, a detection antibody, often conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate is then added, which reacts with the enzyme to produce a colorimetric signal.

-

The absorbance is measured at the appropriate wavelength, and the concentration of the mediator in the samples is determined by comparison with the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling

Procedure:

-

After a shorter incubation period (15-60 minutes) with the inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

The available evidence strongly suggests that 8-geranyloxycoumarins and their derivatives possess significant anti-inflammatory properties. These effects are mediated, at least in part, through the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. Further research, particularly studies providing detailed quantitative data such as IC50 values for a wider range of 8-geranyloxycoumarin derivatives, is warranted to fully elucidate their therapeutic potential as anti-inflammatory agents. The experimental protocols provided herein offer a framework for such future investigations.

References

- 1. Synthesis and anti-inflammatory activity of natural and semisynthetic geranyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Auraptene suppresses inflammatory responses in activated RAW264 macrophages by inhibiting p38 mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 8-Geranyloxy Furanocoumarins in Citrus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural occurrence of 8-geranyloxy furanocoumarins in citrus species. These compounds, a subject of significant scientific interest due to their photosensitizing properties and interactions with pharmaceuticals, are secondary metabolites found in varying concentrations across the citrus genus. This document provides a comprehensive overview of their distribution, detailed experimental protocols for their analysis, and a look into their biosynthetic origins.

Quantitative Distribution of this compound Furanocoumarins and Related Compounds in Citrus

The concentration of this compound furanocoumarins, most notably bergamottin (B190657) (5-geranyloxypsoralen) and 8-geranyloxypsoralen (B190334), varies significantly among different citrus species and even within the different tissues of the fruit. The peel, particularly the flavedo (the outer colored part), generally contains the highest concentrations of these compounds.[1][2][3] Grapefruit (Citrus paradisi) and pummelo (Citrus maxima) are well-documented for their high furanocoumarin content, while mandarins (Citrus reticulata) contain substantially lower levels.[4][5]

Below is a summary of quantitative data for key furanocoumarins, including this compound derivatives, found in various citrus species. Data has been compiled from multiple studies and standardized where possible for comparative purposes.

| Citrus Species | Cultivar/Variety | Tissue | Compound | Concentration (µg/g DW unless otherwise noted) | Reference(s) |

| Citrus grandis | Yongjiazaoxiangyou | Flavedo | Bergamottin | 666.54 | [2] |

| Citrus paradisi | Red Grapefruit | Juice Sacs | Bergamottin | 144.24 | [2][4] |

| Citrus paradisi | - | Centrifugal Retentate of Juice | Bergamottin | 892 ppm | [6][7] |

| Citrus paradisi | - | Centrifugal Retentate of Juice | 6',7'-dihydroxybergamottin | 628 ppm | [6][7] |

| Citrus paradisi | - | Centrifugal Retentate of Juice | Epoxybergamottin | 116 ppm | [6][7] |

| Citrus paradisi | Duncan (Diploid) | Juice | Bergamottin | 6.80 mg/L (Season 1) | [8] |

| Citrus paradisi | Duncan (Diploid) | Juice | 6',7'-dihydroxybergamottin | 122.93 mg/L (Season 1) | [8] |

| Citrus aurantifolia | - | Peel | 5-geranyloxy-7-methoxycoumarin | Present | [3] |

| Citrus latifolia | - | Peel | 5-geranoxypsoralen | Present | [3] |

| Citrus limon x Citrus latifolia | - | Juice | 5-geranyloxy-8-methoxypsoralen | Proposed lime-specific marker | [5] |

| Various Citrus | 61 varieties | Peel & Pulp | 8-geranyloxypsoralen | Quantified | [1][9] |

Experimental Protocols

The accurate quantification of this compound furanocoumarins in citrus matrices requires robust and sensitive analytical methodologies. The following section outlines detailed protocols for the extraction and analysis of these compounds, synthesized from established research.[10][11][12][13][14]

Extraction of Furanocoumarins from Citrus Peel

This protocol is optimized for the extraction of furanocoumarins from the peel of citrus fruits.

Materials:

-

Citrus fruit peel (flavedo and albedo)

-

Liquid nitrogen

-

Freeze-dryer

-

Grinder or mill

-

Methanol (B129727) (HPLC grade)

-

Water (ultrapure)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Separate the peel from the citrus fruit. Freeze the peel in liquid nitrogen and lyophilize (freeze-dry) to remove water.

-

Grinding: Grind the dried peel into a fine powder using a laboratory mill.

-

Extraction:

-

Weigh approximately 100 mg of the dried peel powder into a centrifuge tube.

-

Add 1 mL of 80% methanol in water (v/v).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes.

-

-

Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes to pellet the solid material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Storage: Store the extracts at -20°C until analysis.

UPLC-MS/MS Analysis for Furanocoumarin Quantification

This method provides high sensitivity and selectivity for the quantification of various furanocoumarins.[13][15]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 95% A

-

1-15 min: Linear gradient from 95% A to 5% A

-

15-18 min: Hold at 5% A

-

18-20 min: Return to 95% A and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each target furanocoumarin need to be optimized.

Visualizing Key Processes

To better understand the biosynthesis of this compound furanocoumarins and the experimental procedures for their analysis, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for furanocoumarin analysis in citrus.

Caption: Biosynthesis pathway of 8-geranyloxypsoralen in citrus.

Conclusion

The presence and concentration of this compound furanocoumarins in citrus are of significant interest to researchers in various fields, from food science and safety to pharmacology and drug development. The data clearly indicates that the distribution of these compounds is species- and tissue-dependent, with grapefruit and pummelo being primary sources. The provided experimental protocols offer a robust framework for the accurate quantification of these compounds, which is essential for quality control, research, and ensuring consumer safety in relation to potential drug interactions. The biosynthetic pathway highlights the complex enzymatic processes leading to the formation of these specialized metabolites, offering potential targets for future crop improvement strategies aimed at modulating furanocoumarin content. This guide serves as a foundational resource for professionals seeking to understand and investigate the occurrence of this compound furanocoumarins in citrus.

References

- 1. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Coumarins, psoralens, and quantitative 1H-NMR spectroscopy for authentication of lemon (Citrus limon [L.] Burm.f.) and Persian lime (Citrus × latifolia [Yu.Tanaka] Tanaka) juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of furanocoumarins in grapefruit juice fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Table_1_Strategies to Produce Grapefruit-Like Citrus Varieties With a Low Furanocoumarin Content and Distinctive Flavonoid Profiles.DOCX [frontiersin.figshare.com]

- 9. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. web.vscht.cz [web.vscht.cz]

- 13. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dietary Intake of Coumarins and Furocoumarins through Citrus Beverages: A Detailed Estimation by a HPLC-MS/MS Method Combined with the Linear Retention Index System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 8-Geranyloxypsoralen: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Geranyloxypsoralen (B190334), a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse biological activities, including its role as a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1). This technical guide provides a comprehensive overview of the chemical properties and stability of 8-geranyloxypsoralen, intended to support research and development efforts. The document details the compound's physicochemical characteristics, offers insights into its stability under various conditions, and presents detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it elucidates the key signaling pathways modulated by 8-geranyloxypsoralen through schematic diagrams, providing a foundation for understanding its mechanism of action.

Chemical and Physical Properties

8-Geranyloxypsoralen, also known as Xanthotoxol (B1684193) geranyl ether, is a derivative of psoralen (B192213) distinguished by a geranyloxy side chain at the 8-position. This structural feature significantly influences its biological activity and physicochemical properties.

General Properties

| Property | Value | Reference |

| CAS Number | 7437-55-0 | [1][2] |

| Molecular Formula | C₂₁H₂₂O₄ | [1] |

| Molecular Weight | 338.40 g/mol | [1] |

| IUPAC Name | 9-(((2E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one | |

| Appearance | Crystalline solid | [3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 53-54 °C | [1] |

| Solubility | Soluble in acetonitrile, chloroform, and DMSO. | [2][3] |

| UV Absorption (λmax) | 219, 250, 302 nm | [2] |

| LogP | 5.61 | [4] |

Stability Profile

The stability of 8-geranyloxypsoralen is a critical consideration for its handling, storage, and formulation. As a furanocoumarin, its stability is particularly influenced by light.

Photostability

Furanocoumarins, as a class of compounds, are known to be sensitive to ultraviolet (UV) radiation. Upon exposure to UV light, particularly UVA, they can become photoactivated, leading to the formation of reactive species that can interact with biological macromolecules such as DNA. This photo-reactivity can lead to the degradation of the compound and the formation of photoproducts. It is therefore imperative to protect 8-geranyloxypsoralen from light during storage and handling.

pH and Thermal Stability

Specific data on the degradation of 8-geranyloxypsoralen under varying pH and temperature conditions are not extensively available in the public domain. However, psoralen and its derivatives can undergo hydrolysis of the lactone ring under strongly basic conditions. Thermal degradation may occur at elevated temperatures, though the precise decomposition temperature for 8-geranyloxypsoralen has not been reported. It is recommended to store the compound in a cool and dry place. Long-term storage recommendations typically suggest keeping the solid material at -20°C.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 8-geranyloxypsoralen.

Synthesis of 8-Geranyloxypsoralen

This protocol describes a representative method for the synthesis of 8-geranyloxypsoralen via the Williamson ether synthesis, starting from xanthotoxol and geranyl bromide.

Materials:

-

Xanthotoxol (8-hydroxypsoralen)

-

Geranyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of xanthotoxol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

Add geranyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure 8-geranyloxypsoralen.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 4. Synthesis and anti-inflammatory activity of natural and semisynthetic geranyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 8-Geranyloxycoumarin Binding to Bcl-2: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coumarin derivatives have garnered significant interest in oncology for their potential as anticancer agents. 8-geranyloxycoumarin, a substituted coumarin, is a promising candidate for targeted therapy. This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the binding of 8-geranyloxycoumarin to the anti-apoptotic protein Bcl-2, a key regulator of programmed cell death often overexpressed in various cancers.[1][2] This document details the experimental protocols for molecular docking and molecular dynamics simulations, presents hypothetical binding data, and visualizes the computational workflow and the targeted biological pathway.

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptosis pathway.[3][4] It functions by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, a key event in the apoptotic cascade.[5][6] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy.[1] Therefore, the development of small molecule inhibitors that target the BH3-binding groove of Bcl-2 is a validated strategy in cancer drug discovery.

8-geranyloxycoumarin, a natural product derivative, belongs to a class of compounds known to exhibit anticancer properties. This guide outlines a computational approach to evaluate its potential as a Bcl-2 inhibitor. By employing molecular docking and molecular dynamics (MD) simulations, we can predict the binding affinity, identify key intermolecular interactions, and assess the stability of the protein-ligand complex.

In Silico Experimental Protocols

This section details the methodologies for a comprehensive in silico investigation of 8-geranyloxycoumarin's interaction with Bcl-2.

Protein and Ligand Preparation

2.1.1. Target Protein Preparation

The three-dimensional crystal structure of human Bcl-2 was obtained from the RCSB Protein Data Bank (PDB). For this hypothetical study, PDB ID: 1G5M was selected.[7] The protein structure was prepared using UCSF Chimera. This process involved:

-

Removal of all water molecules and co-crystallized ligands.

-

Addition of polar hydrogen atoms.

-

Assignment of partial charges using the AMBER ff14SB force field. The prepared structure was saved in the PDBQT file format for subsequent docking studies.

2.1.2. Ligand Preparation

The 2D structure of 8-geranyloxycoumarin was sketched using ChemDraw and converted to a 3D structure. Energy minimization of the ligand was performed using the MMFF94 force field. The final optimized 3D structure was saved in MOL2 format.

Molecular Docking

Molecular docking was performed to predict the binding pose and affinity of 8-geranyloxycoumarin within the BH3 binding groove of Bcl-2.

-

Software: AutoDock Vina was utilized for the docking calculations.[8]

-

Grid Box Definition: A grid box with dimensions of 25Å x 25Å x 25Å was centered on the known BH3 binding groove of Bcl-2 to encompass the active site.

-

Docking Parameters: The exhaustiveness of the search was set to 20. The top 10 binding poses were generated and ranked based on their binding affinity scores.

-

Analysis: The resulting docked poses were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulation

To evaluate the stability of the predicted protein-ligand complex, a 100-nanosecond (ns) molecular dynamics simulation was conducted using GROMACS.[9][10]

-

System Setup: The top-ranked docked complex from the molecular docking study was used as the starting structure. The complex was solvated in a cubic box of TIP3P water molecules with a minimum distance of 1.0 nm between the protein and the box edges. The system was neutralized by adding counter-ions (Na+ or Cl-).

-

Force Field: The AMBER ff14SB force field was applied for the protein, and the General Amber Force Field (GAFF) was used for the ligand.

-

Equilibration: The system underwent a two-step equilibration process:

-

NVT (isothermal-isochoric) equilibration for 1 ns at 300 K using a V-rescale thermostat.

-

NPT (isothermal-isobaric) equilibration for 5 ns at 300 K and 1 bar using a Parrinello-Rahman barostat. Position restraints were applied to the protein backbone and ligand during equilibration.

-

-

Production MD: A 100 ns production MD run was performed without position restraints. Trajectories were saved every 10 ps for analysis.

-

Analysis: Trajectory analysis included the calculation of Root Mean Square Deviation (RMSD) to assess complex stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.

Table 1: Molecular Docking Results of 8-geranyloxycoumarin with Bcl-2

| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Bcl-2) | Interaction Type |

| 1 | -8.5 | 0.00 | Phe105, Tyr101, Arg139, Val126 | π-π stacking, H-bond, Hydrophobic |

| 2 | -8.2 | 1.23 | Phe105, Tyr101, Ala142, Met109 | π-π stacking, Hydrophobic |

| 3 | -7.9 | 1.87 | Tyr101, Val126, Gly138 | H-bond, Hydrophobic |

Table 2: Molecular Dynamics Simulation Analysis

| Metric | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.8 Å | The protein backbone remained stable throughout the simulation. |

| Average RMSD of Ligand | 1.2 Å | The ligand maintained a stable position within the binding pocket. |

| Average RMSF of Binding Site Residues | 0.8 Å | Residues in the binding site exhibited low fluctuation, indicating stable interactions. |

| Simulation Duration | 100 ns | Sufficient time to assess the stability of the complex. |

Visualizations

In Silico Workflow

Bcl-2 Signaling Pathway Inhibition

References

- 1. Bcl-2 - Wikipedia [en.wikipedia.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 10. compchems.com [compchems.com]

Toxicological Profile of 8-Geranyloxy Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of 8-geranyloxy compounds. The available data is limited primarily to in vitro studies of 8-geranyloxypsoralen (B190334). Significant data gaps exist, particularly concerning in vivo toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. This guide is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment.

Executive Summary

This compound compounds, a class of molecules characterized by a geranyloxy moiety attached to a core structure, often a coumarin (B35378) or psoralen, have garnered interest for their diverse biological activities. This technical guide provides a concise overview of the known toxicological profile of these compounds, with a primary focus on 8-geranyloxypsoralen, the most studied derivative. The available data, derived exclusively from in vitro assays, indicates potential for bioactivity, including enzyme inhibition and effects on cellular signaling pathways. However, the lack of in vivo toxicological data represents a critical knowledge gap that must be addressed in any future drug development programs involving this class of compounds.

Quantitative Toxicological Data

The primary quantitative toxicological data available for this compound compounds pertains to the in vitro inhibitory and cytotoxic activity of 8-geranyloxypsoralen and its analogues.

Table 1: In Vitro Inhibitory Activity of 8-Geranyloxypsoralen and Analogues

| Compound | Target | Assay System | IC50 (µM) | Reference |

| 8-Geranyloxypsoralen | Cytochrome P450 3A4 (CYP3A4) | Human liver microsomes | 3.93 | [1] |

| 8-Geranyloxypsoralen Analogues | Cytochrome P450 3A4 (CYP3A4) | Human liver microsomes | 0.78 ± 0.11 to 3.93 ± 0.53 | [2][3][4] |

| 8-Geranyloxypsoralen | β-secretase 1 (BACE1) | Not Specified | 20.4 | [1] |

Table 2: In Vitro Cytotoxicity of 8-Geranyloxypsoralen

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| 8-Geranyloxypsoralen | HeLa | Human cervical cancer | 17.4 | |

| 8-Geranyloxypsoralen | T47D | Human breast cancer | 72.33 |

Other Reported In Vitro Biological Activities

Qualitative data indicates that 8-geranyloxypsoralen exhibits inhibitory effects on several other biological processes at a concentration of 50 µM[1]:

-

Inhibition of Epstein-Barr virus (EBV) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in infected Raji B-lymphoblastoid cells.

-

Inhibition of TPA-induced superoxide (B77818) generation in HL-60 leukemia cells.

-

Inhibition of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-induced nitric oxide (NO) generation in RAW 264.7 macrophages.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the toxicological assessment of this compound compounds. These are representative protocols and may not reflect the exact procedures used in the cited studies, for which full experimental details were not available in the public domain.

Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the metabolic activity of human CYP3A4.

Materials:

-

Human liver microsomes (HLMs)

-

Test compound (e.g., 8-geranyloxypsoralen)

-

CYP3A4 substrate (e.g., testosterone)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, substrate, and internal standard in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation: In a microcentrifuge tube, pre-incubate the HLMs, phosphate buffer, and varying concentrations of the test compound at 37°C for a specified time (e.g., 10 minutes).

-

Initiation of Reaction: Add the CYP3A4 substrate to initiate the metabolic reaction.

-

Enzymatic Reaction: Start the reaction by adding the NADPH regenerating system. Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the metabolite from the substrate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cultured mammalian cells by measuring mitochondrial reductase activity.

Materials:

-

Mammalian cell lines (e.g., HeLa, T47D)

-

Complete cell culture medium

-

Test compound (e.g., 8-geranyloxypsoralen)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the test compound concentration.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro assays used to characterize the toxicological profile of this compound compounds.

Caption: Workflow for CYP3A4 Inhibition Assay.

Caption: Workflow for Superoxide Generation Assay.

Caption: Workflow for Nitric Oxide Generation Assay.

Discussion and Future Directions

The available toxicological data for this compound compounds is currently sparse and limited to in vitro studies of 8-geranyloxypsoralen. These studies indicate that 8-geranyloxypsoralen is a potent inhibitor of CYP3A4 and exhibits moderate cytotoxicity against certain cancer cell lines. Furthermore, it demonstrates inhibitory effects on inflammatory pathways related to superoxide and nitric oxide production.

The primary and most critical data gap is the complete absence of in vivo toxicological studies. To advance the development of any this compound compound for therapeutic use, a comprehensive toxicological evaluation in accordance with regulatory guidelines is imperative. This should include:

-

Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the overall toxicity profile upon single and repeated dosing in animal models.

-

Genotoxicity Assays: A battery of tests (e.g., Ames test, in vitro and in vivo micronucleus assays) to assess the mutagenic and clastogenic potential.

-

Carcinogenicity Studies: Long-term studies in animal models to evaluate the tumorigenic potential.

-

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility and embryonic development.

-

ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand the pharmacokinetic and pharmacodynamic properties of these compounds in vivo.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 8-Geranyloxycoumarins using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of 8-geranyloxycoumarins using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. 8-Geranyloxycoumarins are a subclass of furanocoumarins found in various plants, notably in citrus species, and exhibit a range of biological activities. Accurate and precise quantification of these compounds is crucial for research, quality control of natural products, and pharmaceutical development. This protocol outlines the necessary instrumentation, reagents, sample preparation, and chromatographic conditions for the successful analysis of these compounds.

Introduction

8-Geranyloxycoumarins are secondary metabolites characterized by a coumarin (B35378) backbone with a geranyloxy substituent at the 8-position. A prominent example is 8-geranyloxypsoralen, found in citrus peel. These compounds have garnered interest for their potential pharmacological properties. The development of a robust and reliable analytical method is essential for the accurate determination of these compounds in various matrices, including plant extracts and biological samples. High-performance liquid chromatography is a powerful technique for the separation and quantification of phytochemicals. This application note describes a validated HPLC method suitable for the analysis of 8-geranyloxycoumarins.

Data Presentation

The following tables summarize the quantitative data for representative 8-geranyloxycoumarins and related furanocoumarins, compiled from existing literature. This data is intended to provide a reference for expected performance characteristics of the described HPLC method.

Table 1: HPLC Method Parameters for Furanocoumarin Analysis

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1200 Series or equivalent with DAD detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 310 nm |

| Injection Volume | 20 µL |

Table 2: Quantitative Data for Representative Furanocoumarins

| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| 8-Geranyloxypsoralen | Hypothetical: ~18.5 | 0.1 - 100 | >0.998 | 0.08[1] | 0.25[1] |

| 5-Geranyloxy-7-methoxycoumarin | Hypothetical: ~17.2 | 0.05 - 50 | >0.999 | 0.015 | 0.05 |

| Bergapten | ~12.8 | 0.1 - 100 | >0.999 | 0.03 | 0.1 |

| Psoralen | ~10.5 | 0.1 - 100 | >0.999 | 0.02 | 0.07 |

| Imperatorin | ~15.1 | 0.1 - 100 | >0.999 | 0.02 | 0.08 |

Note: Hypothetical retention times are estimated based on the compound's polarity relative to other furanocoumarins and typical C18 column behavior. Actual retention times may vary depending on the specific HPLC system and column used.

Experimental Protocols

This section provides a detailed methodology for the quantification of 8-geranyloxycoumarins.

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Methanol (B129727) (analytical grade)

-

Reference standards of 8-geranyloxycoumarins (e.g., 8-geranyloxypsoralen) of known purity

-

Plant material or other sample matrix containing 8-geranyloxycoumarins

-

Syringe filters (0.45 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the 8-geranyloxycoumarin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Filter the standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from Citrus Peel)

-

Drying and Grinding: Dry the citrus peel at 40°C until a constant weight is achieved. Grind the dried peel into a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol and vortex for 1 minute.

-

Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 20 µL of the standard and sample solutions into the HPLC system.

-

Data Acquisition: Acquire the chromatograms at a detection wavelength of 310 nm.

Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the 8-geranyloxycoumarin standard against its concentration.

-

Sample Analysis: Identify the 8-geranyloxycoumarin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculation: Determine the concentration of the 8-geranyloxycoumarin in the sample by interpolating its peak area on the calibration curve. The concentration in the original sample can be calculated using the following formula:

Concentration (mg/g) = (C × V) / W

Where:

-

C = Concentration from the calibration curve (µg/mL)

-

V = Volume of the extraction solvent (mL)

-

W = Weight of the sample (g)

-

Visualizations

Chemical Structure Relationship

Caption: Structural relationship between the coumarin core and an 8-geranyloxycoumarin.

Experimental Workflow

Caption: Workflow for the HPLC quantification of 8-geranyloxycoumarins.

References

Application Notes and Protocols for the Use of 8-Geranyloxypsoralen in a CYP3A4 Inhibition Assay

For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with cytochrome P450 enzymes is a critical step in early drug discovery. Cytochrome P450 3A4 (CYP3A4) is a key enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering a drug's efficacy and safety profile.[3][4]

8-Geranyloxypsoralen (B190334), a naturally occurring furanocoumarin found in grapefruit, has been identified as a potent inhibitor of CYP3A4.[5] These application notes provide a detailed protocol for utilizing 8-geranyloxypsoralen as a reference compound or test article in CYP3A4 inhibition assays.

Mechanism of Action of Furanocoumarins

Furanocoumarins, including 8-geranyloxypsoralen, are known to be mechanism-based inhibitors of CYP3A4.[2][6] This type of inhibition is characterized by its time- and NADPH-dependency. The furan (B31954) moiety of the molecule is believed to play a crucial role in the interaction with the enzyme.[7][8] The process involves the initial, reversible binding of the inhibitor to the CYP3A4 active site. The enzyme then metabolizes the furanocoumarin, generating a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[2][6] This necessitates a pre-incubation step in the assay to fully characterize the inhibitory potential.

Figure 1: Mechanism-based inhibition of CYP3A4 by a furanocoumarin.

Application Notes

Selection of the In Vitro Test System

The choice of the in vitro system is crucial for obtaining reliable data.

-

Human Liver Microsomes (HLM): HLM are subcellular fractions containing the full complement of CYP enzymes and are considered the gold standard for in vitro metabolism studies. They provide a physiologically relevant environment.

-

Recombinant Human CYP3A4 (rhCYP3A4): These are baculovirus-infected insect cell microsomes containing human CYP3A4 and P450 reductase.[3] This system is ideal for studying the specific interaction with CYP3A4 without interference from other CYPs, but may lack other components present in HLM that can influence metabolism.

Probe Substrate Selection

The FDA recommends using two structurally unrelated substrates to evaluate CYP3A4 inhibition.[9] The choice of substrate will often dictate the analytical method.

-

Chromatography-based Substrates: Testosterone and midazolam are common probe substrates.[7][9][10] Their metabolites (6β-hydroxytestosterone and 1'-hydroxymidazolam, respectively) are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Fluorogenic Substrates: Substrates like Luciferin-IPA can be used in high-throughput screening formats.[3] The reaction produces a luminescent signal that is easily measured with a plate reader.

Controls and Solvents

-

Positive Control: A known, potent inhibitor of CYP3A4, such as Ketoconazole (B1673606), should be run in parallel to validate the assay performance.[3][11]

-

Vehicle Control: The solvent used to dissolve 8-geranyloxypsoralen and other test compounds (e.g., DMSO, acetonitrile) can inhibit CYP enzymes at high concentrations. It is critical to ensure the final organic solvent concentration in the incubation is low, preferably below 0.5%.[12] A vehicle control (containing the same concentration of solvent as the test wells) is essential to determine the baseline (100%) enzyme activity.

Investigating Time-Dependent Inhibition (TDI)

For mechanism-based inhibitors like 8-geranyloxypsoralen, assessing TDI is important. This is typically done by comparing the IC50 value obtained with a pre-incubation step to the value from a direct inhibition assay (no pre-incubation).[13] A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition.[13]

Quantitative Data Summary